molecular formula C16H22N2O2 B11852754 tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate

tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate

Cat. No.: B11852754
M. Wt: 274.36 g/mol
InChI Key: XRRYOHBVVKHARG-LLVKDONJSA-N
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Description

tert-Butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate (CAS: 847199-90-0) is a chiral carbamate derivative featuring a tert-butyl protecting group attached to an R-configured propan-2-ylamine backbone, which is further linked to a 1H-indol-3-yl moiety . Its molecular formula is C₁₆H₂₂N₂O₂ (molecular weight: 274.36), and it is synthesized via a two-step procedure involving indole, methyl magnesium chloride, and (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazole-3-carboxylic acid tert-butyl ester in tetrahydrofuran, yielding 63% . The compound has been utilized in pharmaceutical research, notably as an intermediate in the synthesis of LCZ696 (a heart failure drug) and referenced in patents such as WO2019/245974 .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-(1H-indol-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C16H22N2O2/c1-11(18-15(19)20-16(2,3)4)9-12-10-17-14-8-6-5-7-13(12)14/h5-8,10-11,17H,9H2,1-4H3,(H,18,19)/t11-/m1/s1

InChI Key

XRRYOHBVVKHARG-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Grignard Reaction-Mediated Alkylation of Indole

The most well-documented synthesis involves a two-step protocol starting from indole and tert-butyl (R)-4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide.

Step 1: Formation of the Indole-Magnesium Complex

Indole (7.4 g, 63.2 mmol) is combined with copper(I) chloride (5.4 g, 54.7 mmol) in dichloromethane (DCM, 60 mL) under nitrogen at -15°C. Methylmagnesium chloride (3.0 M in tetrahydrofuran (THF), 18.7 mL, 56 mmol) is added dropwise, generating a light yellow magnesium-indole complex. This step activates the indole’s C3 position for nucleophilic attack.

Step 2: Diastereoselective Alkylation

A solution of tert-butyl (R)-4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (10.0 g, 42.1 mmol) in DCM (40 mL) is introduced at -10°C over 30 minutes. The oxathiazolidine acts as an electrophilic partner, enabling stereospecific alkylation at the indole’s C3 position. The reaction proceeds for 2 hours, monitored by TLC (PE/EA = 5:1) or GC.

Key Reaction Parameters

ParameterValue
Temperature-20°C to -10°C
Solvent SystemDCM/THF (3:1 v/v)
CatalystsCuCl (1.3 equiv)
Yield63% (crude), 97% after purification

Workup and Purification

The reaction is quenched with 10% citric acid (100 mL), and the organic layer is washed with sodium sulfate (10 g) to remove residual water. After filtration and concentration, the crude product is recrystallized from heptane (200 mL), yielding 7.0 g of white solid (25.5 mmol, 99 wt% purity).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The product’s structure is confirmed by 1H^1 \text{H} NMR (400 MHz, DMSO-d6d_6):

  • δ 10.76 (s, 1H) : Indole NH proton.

  • δ 7.55–6.71 (m, 6H) : Aromatic protons from the indole moiety.

  • δ 3.76–3.69 (m, 1H) : Methine proton adjacent to the carbamate group.

  • δ 1.37 (s, 9H) : tert-Butyl group protons.

Purity and Physical Properties

Commercial batches (e.g., Sigma-Aldrich, AChemBlock) report ≥95% purity by HPLC, with a molecular weight of 274.36 g/mol and melting points between 120–125°C.

Industrial-Scale Optimization

Solvent Selection

Replacing DCM with THF in the alkylation step improves reaction homogeneity, though it necessitates stricter temperature control (-20°C ± 2°C) to suppress side reactions.

Catalytic Efficiency

Copper(I) chloride (1.3 equiv) is critical for stabilizing the Grignard intermediate. Substitution with CuBr reduces yield by 15–20% due to increased byproduct formation.

Recrystallization Conditions

Heptane is preferred over hexane for recrystallization, achieving a 99 wt% purity with a single crystallization step. Higher solvent volumes (200 mL per 7.0 g crude) minimize co-precipitation of indole derivatives.

Applications in Pharmaceutical Synthesis

Role in SERD Production

The compound serves as a key intermediate in GDC-9545 (giredestrant), a SERD under investigation for ER+/HER2- breast cancer. Its stereochemical integrity is essential for the diastereoselective Pictet-Spengler condensation step in the final API synthesis.

Patent Literature

WO2019245974A1 discloses its use in preparing tricyclic compounds targeting oncology pathways, with Example 3D replicating the Grignard-based synthesis.

Comparative Analysis of Methods

ParameterLaboratory-ScaleIndustrial Process
Starting MaterialIndole, oxathiazolidinePre-activated indole analogs
Reaction Time2.5 hours1.8 hours (optimized)
Yield63%72% (with recycling)
Purity99 wt%99.5% (HPLC)

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Strong bases (e.g., sodium hydride), acids (e.g., hydrochloric acid).

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate is widely used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .

Biology: In biological research, this compound is used to study the interactions of indole derivatives with various biological targets. It serves as a model compound for understanding the behavior of indole-containing biomolecules .

Medicine: The carbamate group can be hydrolyzed in vivo to release the active drug .

Industry: In the chemical industry, tert-butyl carbamates are used in the synthesis of agrochemicals and pharmaceuticals. They are also employed in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate involves the hydrolysis of the carbamate group under acidic or basic conditions. This hydrolysis releases the active amine, which can then interact with its molecular targets. The indole moiety is known to interact with various biological receptors, influencing pathways related to neurotransmission and cell signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate exhibit variations in substituents, stereochemistry, and functional groups, leading to differences in synthetic efficiency, physicochemical properties, and biological applications. Key examples are outlined below:

Key Observations

Stereochemical Impact : The R-configuration in the target compound contrasts with the S-enantiomer in analogs like (S)-tert-butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate (82689-19-8), which may influence receptor binding or metabolic stability in pharmaceutical contexts .

Electrophilic groups (e.g., ketone in HDAC8 inhibitor analogs) enhance reactivity but complicate purification, as seen in the 21% yield of the orange solid in .

Functional Group Diversity :

  • Amide linkages (e.g., in peptidomimetics from ) improve protease inhibition but require multi-step synthesis .
  • Fluorinated groups (e.g., trifluorophenyl in ) enhance metabolic stability and lipophilicity .

Applications: The target compound’s role as an LCZ696 intermediate underscores its industrial relevance, while analogs with pyridylmethylamino or sulfanyl groups (e.g., DEJ in ) target enzyme inhibition .

Biological Activity

Tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate, also known by its CAS number 847199-90-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H22N2O2
  • Molecular Weight : 274.36 g/mol
  • IUPAC Name : this compound
  • Synonyms : N-((1R)-2-(1H-indol-3-yl)-1-methyl-ethyl)carbamic acid tert-butyl ester

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are critical in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : It may influence pathways associated with apoptosis and cell survival, particularly in cancerous cells.
  • Antioxidative Properties : Similar to other indole derivatives, this compound might exhibit antioxidative effects, reducing oxidative stress in various cell types.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds, including this compound, exhibited micromolar inhibition against specific cancer cell lines. The IC50 values were determined through high-throughput screening methods, indicating a promising therapeutic index for further development .

In Vivo Studies

Case studies involving animal models have reported the efficacy of indole-based compounds in reducing tumor sizes and improving survival rates in xenograft models. These studies suggest that the compound could be a candidate for further clinical trials aimed at cancer treatment .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μM)Reference
This compoundInhibition of cancer cell proliferation12
Indole derivative AAntioxidative effects15
Indole derivative BAnti-inflammatory properties10

Case Study 1: Cancer Cell Line Inhibition

In a controlled laboratory setting, this compound was tested against various human cancer cell lines. Results indicated that the compound significantly inhibited cell growth at concentrations as low as 10 μM, demonstrating its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of indole derivatives similar to this compound. The results showed that these compounds could mitigate oxidative stress in neuronal cells, suggesting a role in treating neurodegenerative diseases .

Q & A

Q. Key considerations :

  • Purification typically requires column chromatography (silica gel, ethyl acetate/hexane).
  • Yields depend on reaction time, temperature, and reducing agent selection.

How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 2–8°C in a sealed, dry container to prevent hydrolysis of the carbamate group .
  • Decomposition risks : Exposure to heat (>100°C) or strong acids/bases may release carbon monoxide, nitrogen oxides, or indole derivatives .
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact. Spills should be vacuumed or swept into sealed containers .

What analytical methods are recommended for characterizing this compound?

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to confirm enantiopurity (>99% ee) .
  • NMR/IR : Key signals include:
    • ¹H NMR : δ 7.6–7.2 ppm (indole aromatic protons), 1.4 ppm (tert-butyl group) .
    • IR : N-H stretch (~3350 cm⁻¹), carbonyl (C=O) at ~1700 cm⁻¹ .
  • Mass spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 327.4 .

Advanced Research Questions

How can researchers optimize chiral purity during synthesis?

  • Catalytic asymmetric methods : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in Mannich or reductive amination reactions to enhance enantioselectivity .
  • Dynamic resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures in aqueous-organic biphasic systems .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves enantiomeric excess (ee) .

What are the implications of structural modifications on biological activity?

  • Indole substitution : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the indole 5-position enhances binding to serotonin receptors, as seen in analogs like zolmitriptan (CAS 139264-17-8) .
  • Carbamate vs. urea : Replacing the tert-butyl carbamate with urea groups reduces metabolic stability but increases solubility .
  • Propan-2-yl chain elongation : Extending the chain to butyl derivatives improves blood-brain barrier penetration in neuroactive compounds .

How do solvent and temperature affect reaction kinetics in downstream derivatization?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate nucleophilic substitutions but may promote carbamate cleavage. Non-polar solvents (toluene) favor stability .
  • Temperature : Reactions above 50°C risk tert-butyl group deprotection. For example, Boc removal occurs rapidly in HCl/dioxane at 60°C .
  • Kinetic data : Pseudo-first-order rate constants (k) for hydrolysis in pH 7.4 buffer are ~1.2 × 10⁻⁴ s⁻¹ at 25°C .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) using response surface methodology .
  • Quality control : Implement chiral HPLC and LC-MS for every batch to ensure consistency in ee (>99%) and residual solvent levels (<0.1%) .

How does this compound interact with common organometallic catalysts?

  • Palladium coupling : The indole nitrogen may coordinate with Pd(0) in Suzuki-Miyaura reactions, requiring protective groups (e.g., SEM) to prevent deactivation .
  • Grignard reagents : The carbamate group is stable under mild Grignard conditions (<0°C), but prolonged exposure leads to tert-butyl cleavage .

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